Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a synthetic compound that has emerged as a valuable research tool in drug discovery and development. It serves as a key intermediate in the multi-step synthesis of azilsartan, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its role in scientific research primarily revolves around its use as a building block for synthesizing more complex molecules with potential therapeutic applications.
The synthesis of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity.
The molecular structure of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can be described using various structural representations:
COC(=O)c1cccc(c1NCc2ccc(cc2)c3ccccc3C#N)[N+](=O)[O-]InChI=1S/C22H17N3O4/c1-29-22(26)19-7-4-8-20(25(27)28)21(19)24-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,24H,14H2,1H3The structure contains multiple functional groups that contribute to its reactivity and potential applications. The biphenyl moiety enhances electronic properties useful in organic electronics .
Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can participate in various chemical reactions:
These reactions enable the compound to serve as a versatile intermediate in synthetic organic chemistry.
The mechanism of action for Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate largely depends on its interactions with biological targets. Due to its structural features:
This capability makes it valuable for medicinal chemistry research focused on drug design.
Key physical and chemical properties of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate include:
These properties influence its handling and application in laboratory settings.
Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate has several significant applications:
The versatility of this compound makes it an essential tool in both research and industrial contexts.
The compound is systematically named as methyl 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate according to IUPAC conventions. This name delineates its core structure: a benzoate ester group at position 1 (methyl ester), an amino linkage at ortho-position 2 (with a nitro group at adjacent position 3), and a 4-([1,1'-biphenyl]-2-yl)cyanomethyl substituent on the nitrogen. The "2'-cyano[1,1'-biphenyl]-4-yl" segment specifies a biphenyl system with a cyano group at the ortho position (2') of the distal ring and attachment via the para carbon (4-yl) of the proximal ring. Structural validation is confirmed by analytical techniques (NMR, IR) and X-ray crystallography for related analogs, establishing the connectivity and spatial arrangement [1] [3] [7].
Table 1: Systematic Nomenclature Comparison
| Naming System | Name |
|---|---|
| IUPAC Preferred | methyl 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate |
| Alternative IUPAC | methyl 2-[({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)amino]-3-nitrobenzoate |
| Common Pharm Context | Candesartan cilexetil intermediate (methyl ester C4) |
This compound is recognized by multiple synonyms and unique database identifiers:
The empirical formula C₂₂H₁₇N₃O₄ reflects:
Table 2: Elemental Composition
| Element | Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 22 | 264.22 |
| Hydrogen (H) | 17 | 17.14 |
| Nitrogen (N) | 3 | 42.03 |
| Oxygen (O) | 4 | 64.00 |
| Total | - | 387.39 |
O=C(OC)C1=CC=CC([N+]([O-])=O)=C1NCC2=CC=C(C3=CC=CC=C3C#N)C=C2This string encodes: the methyl ester (O=C(OC)), the 3-nitro-substituted benzene (C1=CC=CC([N+]([O-])=O)=C1), the secondary amino linker (NCC2), and the 4-(2-cyanobiphenyl) group (C2=CC=C(C3=CC=CC=C3C#N)C=C2) [4] [5] [6]. ZIRAEAZVSCADHC-UHFFFAOYSA-NA hashed version of the standard InChI, enabling database searches [6] [10].3D conformational analysis reveals rotational flexibility around the methylamino linker and biphenyl bond, with potential intramolecular interactions (e.g., hydrogen bonding between nitro oxygen and amino hydrogen) influencing preferred conformers [2] [3].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7